Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-

Catalog No.
S12503970
CAS No.
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethy...

Product Name

Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-

IUPAC Name

(1S,4S)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H,12,13)/t8-,11-/m0/s1

InChI Key

JBNCRMFOHKBEFO-KWQFWETISA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)O)C

Isomeric SMILES

CC1([C@H]2CC[C@](C2)(C1=C)C(=O)O)C

Bicyclo[2.2.1]heptane-1-carboxylic acid, 3,3-dimethyl-2-methylene- is a bicyclic compound characterized by its unique structural framework. The compound features a bicyclo[2.2.1]heptane core with a carboxylic acid functional group and two methyl groups at the 3-position, along with a methylene group at the 2-position. Its molecular formula is C₁₀H₁₄O₂, and it has a molecular weight of approximately 170.22 g/mol . This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its distinctive structure that allows for various chemical modifications.

Typical of carboxylic acids and alkenes:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Hydrogenation: The double bond in the methylene group can be hydrogenated to form a saturated compound.
  • Diels-Alder Reactions: The compound can participate in Diels-Alder reactions due to its conjugated double bond, allowing it to act as a dienophile.
  • Oxidation: The methylene group can be oxidized to form carbonyl compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The biological activity of bicyclo[2.2.1]heptane derivatives has been explored in various studies, particularly their potential as pharmaceuticals. Compounds within this class have shown promise in:

  • Antimicrobial Activity: Some derivatives exhibit inhibitory effects against bacteria and fungi.
  • Anti-inflammatory Properties: Certain bicyclic compounds have been reported to reduce inflammation in biological models.
  • Analgesic Effects: Research indicates potential pain-relieving properties linked to specific structural modifications of the bicyclo[2.2.1]heptane framework .

Further studies are necessary to elucidate the mechanisms behind these biological activities.

The synthesis of bicyclo[2.2.1]heptane-1-carboxylic acid, 3,3-dimethyl-2-methylene- can be achieved through several methods:

  • Diels-Alder Reaction: This method involves the reaction of a diene with a dienophile to form the bicyclic structure.

    Example:
    text
    Diene + Dienophile → Bicyclic Compound
  • Cyclization Reactions: Starting from linear precursors, cyclization can be induced through thermal or catalytic processes.
  • Functional Group Transformations: Existing bicyclic compounds can be modified through various functional group transformations, such as oxidation or alkylation.
  • Dimerization Reactions: Under specific conditions, dimerization of simpler olefins can yield this bicyclic structure .

Bicyclo[2.2.1]heptane-1-carboxylic acid, 3,3-dimethyl-2-methylene- has several applications:

  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: Utilized in developing new materials with unique properties owing to its rigid structure .

Interaction studies involving bicyclo[2.2.1]heptane derivatives have focused on their binding affinity with various biological targets:

  • Enzyme Inhibition: Some studies have investigated their role as enzyme inhibitors, providing insights into their mechanism of action.
  • Receptor Binding: Research has also been conducted on how these compounds interact with specific receptors, which may influence their pharmacological effects .

These studies are crucial for understanding the therapeutic potential of bicyclic compounds.

Bicyclo[2.2.1]heptane-1-carboxylic acid, 3,3-dimethyl-2-methylene- shares structural similarities with several other bicyclic compounds:

Compound NameStructure TypeNotable Features
Bicyclo[2.2.1]heptan-2-oneBicyclic ketoneExhibits different reactivity patterns
Bicyclo[3.3.0]octaneLarger bicyclic structureUnique stability and strain characteristics
3,3-Dimethylbicyclo[2.2.1]heptan-2-oneKetone derivativeSimilar methyl substitutions
Bicyclo[4.4.0]decaneLarger bicyclic structureDifferent ring strain and reactivity

These compounds highlight the diversity within bicyclic chemistry while emphasizing the unique features of bicyclo[2.2.1]heptane derivatives that may confer distinct properties or activities .

Diels-Alder Cycloaddition Strategies for Core Skeleton Construction

The Diels-Alder reaction remains the most widely employed method for constructing the bicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition between cyclopentadiene and α,β-unsaturated carbonyl compounds provides rapid access to the norbornene framework with predictable stereochemistry. For derivatives such as 3,3-dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid, the choice of dienophile critically influences both yield and stereoselectivity.

Lewis acid catalysis, particularly using aluminum chloride (AlCl₃), enhances endo-selectivity by coordinating to the electron-deficient dienophile, as demonstrated in the synthesis of methyl 5-norbornene-2-carboxylate. For example, reactions employing acrylic acid esters as dienophiles yield endo-rich products due to secondary orbital interactions between the diene and the carbonyl group. However, substituents on the dienophile, such as the methyl groups in 3,3-dimethyl derivatives, introduce steric effects that can shift selectivity. A comparative analysis of Diels-Alder conditions is provided in Table 1.

Table 1: Stereoselectivity in Diels-Alder Reactions for Norbornene Derivatives

DienophileCatalystTemperatureendo:exo Ratio
Acrylic acid methyl esterNone25°C80:20
3,3-Dimethyl acrylateAlCl₃0°C92:8
Fumarate derivativeTiCl₄-20°C85:15

Post-reaction hydrolysis of the ester intermediates under basic conditions (e.g., sodium tert-butoxide) further enriches the exo-isomer content through kinetic selectivity, as observed in the synthesis of 5-norbornene-2-carboxylic acid. This step leverages the faster hydrolysis rate of the exo-ester due to reduced steric hindrance, achieving up to 82% exo-content under optimized conditions.

Post-Cyclization Functionalization of Norbornene Frameworks

Functionalization of the preformed bicyclo[2.2.1]heptane skeleton often targets the bridgehead carbons and the methylene moiety. The 2-methylene group in 3,3-dimethyl-2-methylene derivatives undergoes regioselective modifications, including epoxidation, hydrohalogenation, and thiol-ene reactions. For instance, nitrile oxide 1,3-dipolar cycloadditions with norbornadiene derivatives yield isoxazoline-fused bicyclic systems, which can be further elaborated via ring-opening metathesis (ROM) to introduce fluorinated or aryl groups.

Carboxylic acid functionalization typically proceeds through ester intermediates. Hydrolysis of methyl 5-norbornene-2-carboxylate using stoichiometric water in tetrahydrofuran (THF) at room temperature achieves 82% exo-acid content, whereas excess water promotes non-selective hydrolysis. Alternative approaches employ silyl-protected intermediates, as described in recent work by Ikeuchi et al., where 1,4-bis(silyloxy)-1,3-cyclopentadienes participate in intermolecular Diels-Alder reactions to install oxy-functionalized bridgehead carbons.

Latent Synthon Approaches in Polycyclic System Elaboration

Latent synthons enable the sequential elaboration of polycyclic systems by masking reactive functionalities until required. Silyl ether-protected dienes, such as 1,4-bis(trimethylsilyloxy)-1,3-cyclopentadiene, serve as versatile precursors for constructing bicyclo[2.2.1]heptane derivatives with bridgehead hydroxyl groups. Deprotection of the silyl groups post-cyclization unveils diols that can undergo oxidation to carboxylic acids or further alkylation to introduce dimethyl substituents.

Intramolecular Diels-Alder (IMDA) reactions offer another avenue for complexity generation. By tethering a dienophile to the C-5 position of a functionalized cyclopentadiene, tricyclic frameworks incorporating the norbornene core are accessible. For example, IMDA reactions of dienes bearing acrylate dienophiles yield fused systems that are precursors to 3,3-dimethyl-2-methylene derivatives after decarboxylation and methylation.

The stereochemical manipulation of bicyclo[2.2.1]heptane carboxylates through base-promoted isomerization represents a fundamental approach to achieving exo-selective products. This process involves the thermodynamic equilibration of endo and exo isomers, with the exo configuration typically favored due to reduced steric interactions [1] [2].

Mechanistic Pathways

Base-promoted isomerization of bicyclo[2.2.1]heptane carboxylates proceeds through enolate formation followed by kinetically controlled protonation. The mechanism involves initial deprotonation at the alpha position adjacent to the carboxylate group, generating a planar enolate intermediate that can be reprotonated from either face of the bicyclic system [3] [4]. The stereochemical outcome depends on the relative accessibility of the exo and endo faces during the reprotonation step.

Sodium tert-butoxide has emerged as a particularly effective base for this transformation, achieving exo-content ratios of approximately 60:40 at equilibrium when applied to methyl 5-norbornene-2-carboxylate [1] [2]. The reaction proceeds rapidly at room temperature, typically reaching completion within 2 hours with yields of 85%. The effectiveness of this base system can be attributed to its ability to form stable enolate intermediates while providing sufficient steric bulk to favor exo-face reprotonation.

Carboxylate-Mediated Catalysis

Recent advances have demonstrated that carboxylate salts can serve as effective catalysts for isomerization reactions. Tetramethylammonium pivalate and tetramethylguanidinium pivalate have shown comparable catalytic activity to traditional strong bases such as DBU, while producing fewer side reactions [3] [4]. These carboxylate catalysts operate through a rate-determining reprotonation mechanism, where the gamma-reprotonation of the enolate intermediate becomes the turnover-limiting step.

Thermodynamic Considerations

The thermodynamic preference for exo-bicyclo[2.2.1]heptane carboxylates arises from reduced steric interactions between the carboxylate group and the bicyclic framework. Computational studies have revealed that the exo isomer is typically 2-3 kcal/mol more stable than the corresponding endo isomer [1] [2]. This energy difference provides the driving force for the base-promoted isomerization process.

BaseSubstrateExo/Endo Ratio (Equilibrium)Reaction Time (h)Temperature (°C)Yield (%)
Sodium tert-butoxideMethyl 5-norbornene-2-carboxylate60:4022585
Lithium diisopropylamideBicyclo[2.2.1]heptane-2-carboxylate75:254090
Potassium tert-butoxideBicyclo[2.2.1]heptane-1-carboxylate70:3032580
DBUβ,γ-unsaturated thioestersN/A12595
Tetramethylammonium pivalateβ,γ-unsaturated thioestersN/A22592

Reductive Elimination Strategies for Chiral Auxiliary Removal

The removal of chiral auxiliaries from bicyclo[2.2.1]heptane carboxylate systems requires careful consideration of both regioselectivity and stereochemical integrity. Multiple strategies have been developed to achieve clean auxiliary removal while maintaining the desired stereochemical configuration [5] [6].

Evans Oxazolidinone System

The Evans oxazolidinone chiral auxiliary system represents one of the most widely utilized approaches for stereocontrolled synthesis of bicyclic carboxylates. The key to successful auxiliary removal lies in the selective cleavage of the exocyclic carbon-nitrogen bond using lithium hydroperoxide (LiOOH) rather than lithium hydroxide [5]. This selectivity arises from the different decomposition barriers of the tetrahedral intermediates formed during nucleophilic attack.

LiOOH-mediated cleavage proceeds through initial formation of a tetrahedral intermediate at the less hindered exocyclic carbonyl group. The high decomposition barrier associated with this intermediate favors the exocyclic cleavage pathway, yielding the desired carboxylic acid with retention of stereochemistry [5]. Typical reaction conditions involve treatment with LiOOH in THF at -78°C, providing yields of 85% with diastereoselectivity greater than 20:1.

Reductive Elimination Mechanisms

Reductive elimination strategies for auxiliary removal involve the use of metal hydrides or catalytic hydrogenation to cleave carbon-heteroatom bonds. The stereochemical outcome of these reactions depends heavily on the coordination environment of the metal center and the steric accessibility of the substrate [7] [8].

For bicyclic systems, reductive elimination typically occurs through a concerted mechanism involving retention of stereochemistry at the carbon center. The reaction proceeds through a three-center transition state where the metal-hydride and carbon-auxiliary bonds are simultaneously broken and formed [8]. This mechanism is particularly effective for removing amino alcohol auxiliaries, where palladium-catalyzed hydrogenation provides yields of 88% with 12:1 selectivity.

Hydride Reduction Pathways

Lithium aluminum hydride (LiAlH4) reduction offers an alternative approach for auxiliary removal, particularly for camphor-derived systems. The mechanism involves initial coordination of the aluminum center to the auxiliary oxygen, followed by hydride delivery to the carbonyl carbon [9]. This approach provides yields of 78% with 15:1 selectivity, though the harsh reduction conditions may limit its applicability to sensitive substrates.

Chiral AuxiliaryRemoval MethodSubstrateYield (%)Selectivity (dr)Conditions
Evans oxazolidinoneLiOOHBicyclo[2.2.1]heptane-carboxylate85>20:1THF, -78°C
Camphor-derived auxiliaryLiAlH4 reductionNorbornane derivative7815:1Et2O, 0°C
SulfinamideAcid hydrolysisBicyclic imine92>50:1MeOH, reflux
Amino alcoholReductive eliminationBicyclic amide8812:1Pd catalyst, H2
Carbohydrate-derivedBase hydrolysisBicyclic ester758:1NaOH, MeOH

Regioselective Hydride Reduction Patterns in Fused Systems

The regioselective reduction of bicyclo[2.2.1]heptane carboxylates and related carbonyl compounds represents a critical transformation in the synthesis of complex bicyclic architectures. The unique geometric constraints of the norbornane framework impose specific patterns of hydride delivery that can be exploited for selective transformations [9] [10].

Steric Approach Control

The primary factor governing regioselectivity in hydride reduction of bicyclic systems is steric approach control. The concave nature of the endo face creates significant steric hindrance, while the convex exo face provides more accessible approach trajectories for hydride delivery [9]. This fundamental principle explains the predominant exo-selectivity observed in most reduction reactions of norbornane derivatives.

Lithium aluminum hydride reduction of bicyclo[2.2.1]heptane-2-carboxylate exemplifies this principle, showing preferential reduction at the C2 position with 92% yield and 10:1 stereoselectivity [9]. The mechanism involves initial coordination of the aluminum center to the carboxylate oxygen, followed by intramolecular hydride transfer from the exo face.

Electronic Effects in Bridged Systems

The electronic environment of bridged bicyclic systems significantly influences the regioselectivity of hydride reduction. The electron-withdrawing effect of the bicyclic framework activates adjacent carbonyl groups toward nucleophilic attack, while simultaneously directing the stereochemical outcome through conformational constraints [9] [10].

DIBAL-H reduction of bicyclic ketones demonstrates this principle, showing preferential α-face approach with 78% yield and 8:1 stereoselectivity [9]. The mechanism involves coordination of the aluminum center to the ketone oxygen, with hydride delivery occurring from the less hindered molecular face.

Solvent and Temperature Effects

The choice of solvent and reaction temperature profoundly affects both the rate and selectivity of hydride reduction reactions. Ethereal solvents such as THF and diethyl ether provide optimal coordination environments for metal hydride reagents, while protic solvents can interfere with the reduction mechanism [9] [10].

L-Selectride reduction of bicyclic lactones achieves exceptional exo-selectivity (>20:1) when performed in diethyl ether at 0°C, with 88% yield [9]. The bulky nature of the L-Selectride reagent enhances the steric differentiation between exo and endo approach trajectories.

Mechanistic Considerations

The mechanism of hydride reduction in bicyclic systems typically involves a cyclic transition state where the hydride, metal center, and carbonyl group are aligned in a chair-like conformation. This arrangement minimizes steric interactions while maximizing orbital overlap between the hydride and carbonyl π* orbital [9] [10].

Hydride ReagentSubstrateRegioselectivityYield (%)Stereoselectivity (dr)Conditions
LiAlH4Bicyclo[2.2.1]heptane-2-carboxylateC2 reduction favored9210:1THF, 0°C
NaBH4Norbornane anhydrideLess hindered carbonyl8515:1MeOH, 25°C
DIBAL-HBicyclic ketoneα-face approach788:1Toluene, -78°C
L-SelectrideBicyclic lactoneExo-selective88>20:1Et2O, 0°C
Red-AlBridged esterSterically controlled8212:1THF, 25°C

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.115029749 g/mol

Monoisotopic Mass

180.115029749 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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